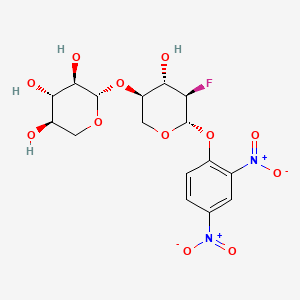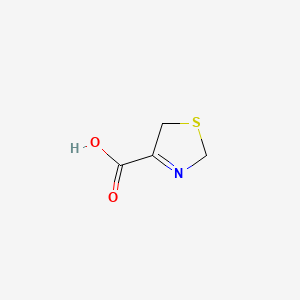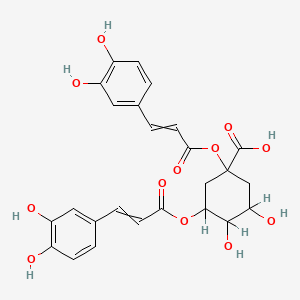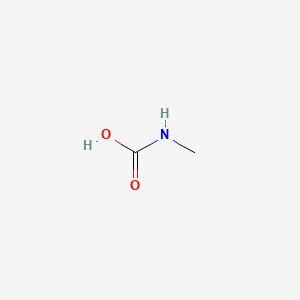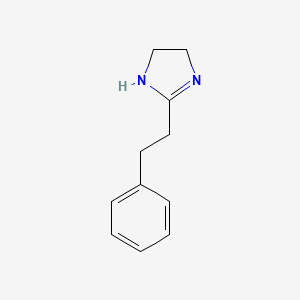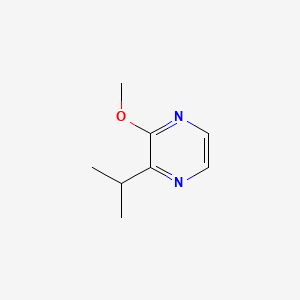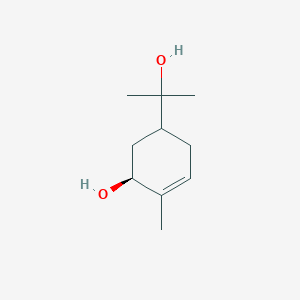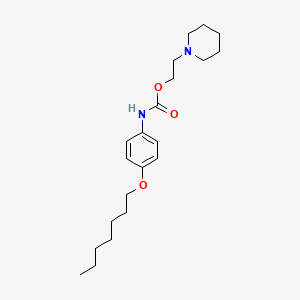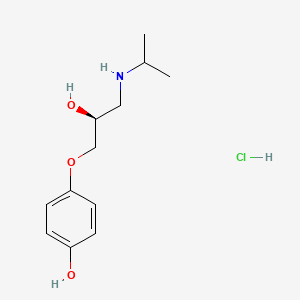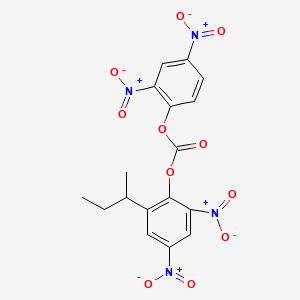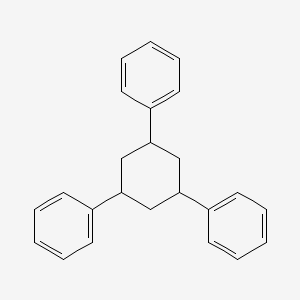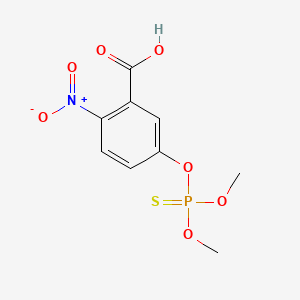
Brugine
Descripción general
Descripción
Brugine is a marine compound found in the bark and stem of the mangrove species Bruguiera sexangula. It has shown potential as an anti-cancer compound, exhibiting cytotoxic activity against sarcoma 180 and lewis lung cancer .
Mecanismo De Acción
Brugine, also known as (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (3S)-dithiolane-3-carboxylate, is a marine compound found in the bark and stem of mangrove species Bruguiera sexangula . It has shown potential as an anti-cancer compound .
Target of Action
This compound has been found to interact with multiple targets in the body. The top 30 proteins with the highest levels of degrees were regarded as the primary targets for the breast cancer drug “this compound” . One of the key targets of this compound is protein kinase A (PKA) .
Mode of Action
This compound interacts with its targets, such as PKA, to exert its effects. Molecular docking investigations demonstrated that this compound has a high affinity for PKA . A stable protein–ligand combination was created by the best hit molecule, according to molecular dynamics modeling .
Biochemical Pathways
This compound affects several biochemical pathways. According to functional enrichment analysis, this compound exhibited its effects in breast cancer via modulating certain pathways such as cAMP signaling pathway, JAK/STAT pathway, HIF-1 signaling pathway, PI3K-Akt pathway, calcium signaling pathway, and Necroptosis .
Result of Action
This compound has shown cytotoxic activity against sarcoma 180 and lewis lung cancer . Its interaction with its targets and modulation of biochemical pathways result in these molecular and cellular effects.
Análisis Bioquímico
Biochemical Properties
Brugine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to modulate several signaling pathways, including the cAMP signaling pathway, JAK/STAT pathway, HIF-1 signaling pathway, PI3K-Akt pathway, calcium signaling pathway, and necroptosis . These interactions highlight the compound’s ability to influence multiple biological processes, making it a promising candidate for therapeutic applications.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in breast cancer cells, this compound has been shown to affect the cAMP signaling pathway, JAK/STAT pathway, and PI3K-Akt pathway, leading to alterations in cell proliferation, apoptosis, and metastasis . These effects underscore the compound’s potential in regulating cellular functions and combating cancer.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Molecular docking investigations have demonstrated that this compound has a high affinity for key targets such as protein kinase A (PKA) . This binding interaction leads to the modulation of various signaling pathways, ultimately resulting in the compound’s therapeutic effects. Additionally, this compound’s ability to inhibit or activate specific enzymes further contributes to its biological activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced therapeutic outcomes. At high doses, this compound may also exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its maximum efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to influence pathways such as the cAMP signaling pathway, JAK/STAT pathway, and PI3K-Akt pathway . These interactions highlight this compound’s role in modulating metabolic processes and its potential as a therapeutic agent.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its bioavailability and therapeutic efficacy . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its delivery and maximizing its therapeutic potential.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that this compound exerts its effects at the appropriate sites within the cell, enhancing its therapeutic efficacy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Brugine involves extraction from the bark and stem of Bruguiera sexangula. The extraction process typically uses solvents such as ethanol or methanol under controlled conditions to isolate the compound. The extracted material is then purified using techniques like chromatography to obtain pure this compound .
Industrial Production Methods
In industrial settings, the extraction process is scaled up using large quantities of solvents and advanced purification techniques to ensure high yield and purity. Microwave-assisted extraction methods can improve the extraction rate and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Brugine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound with altered functional groups.
Substitution: Substituted this compound compounds with halogen or other nucleophile groups.
Aplicaciones Científicas De Investigación
Brugine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying marine natural products and their chemical properties.
Biology: Investigated for its cytotoxic effects on various cancer cell lines.
Medicine: Potential therapeutic agent for treating cancers such as breast cancer, sarcoma, and lung cancer.
Industry: Explored for its potential use in developing new pharmaceuticals and bioactive compounds.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness of Brugine
This compound is unique due to its multi-target molecular mechanism against cancer, particularly breast cancer. It modulates several key signaling pathways and has shown high affinity for protein kinase A, making it a promising candidate for further research and development .
Propiedades
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (3S)-dithiolane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2S2/c1-13-8-2-3-9(13)7-10(6-8)15-12(14)11-4-5-16-17-11/h8-11H,2-7H2,1H3/t8?,9?,10?,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJOZZSCQUTEBY-QUBJWBRDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C3CCSS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2CCC1CC(C2)OC(=O)[C@@H]3CCSS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00332035 | |
| Record name | Brugine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00332035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14912-30-2 | |
| Record name | Brugine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00332035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Brugine and where is it found in nature?
A1: this compound is a naturally occurring alkaloid found in the bark of two mangrove plant species, Bruguiera sexangula and Bruguiera exaristata. [] It is classified as a tropane alkaloid due to its tropine moiety. []
Q2: What is the molecular structure of this compound?
A2: this compound is a (+)-tropine 1,2-dithiolan-3-carboxylate. [] While its exact molecular formula and weight were not provided in the abstracts, its structure consists of a tropine ring esterified to a 1,2-dithiolan-3-carboxylic acid moiety.
Q3: What are the potential therapeutic applications of this compound?
A3: Research suggests that this compound exhibits potential anticancer activity. [] Specifically, it has been investigated for its inhibitory effects against Never in mitosis gene A-related kinase 2 (NEK2), a serine-threonine kinase overexpressed in various tumor types and linked to chemo-resistance. []
Q4: How does this compound interact with NEK2?
A4: In silico studies propose that this compound irreversibly binds to the cysteine 22 (Cys-22) residue near the catalytic site of NEK2. [] This irreversible binding is considered advantageous for sustained pharmacodynamics and enhanced specificity compared to noncovalent inhibitors. []
Q5: Has the anticancer activity of this compound been validated experimentally?
A5: While in silico studies suggest potential for this compound as a NEK2 inhibitor, further experimental validation is needed. [] In vitro and in vivo studies are crucial to confirm its efficacy and safety profile as a potential anticancer agent.
Q6: Are there any other biological activities associated with this compound?
A6: Apart from its potential anticancer activity, one study identified this compound as a new alkaloid while investigating tumor-inhibitory plants. [] This suggests that further research is needed to fully explore its potential therapeutic applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


